CID 16219739
Description
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Properties
Molecular Formula |
C22H18NNaO5P |
|---|---|
Molecular Weight |
430.3 g/mol |
InChI |
InChI=1S/C22H18NO5P.Na/c1-14-6-2-5-9-20(14)23-22(24)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)28-29(25,26)27;/h2-13H,1H3,(H,23,24)(H2,25,26,27); |
InChI Key |
MOWHLFFFGWOWGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O.[Na] |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
Limitations in Available Data
The search results provided do not include any information about CID 16219739. Key observations:
-
PubChem and related databases (results , , ) focus on compounds like niacinamide (CID 936), flubenzimine (CID 16212969), and curcumin (CID 969516), but none reference this compound.
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Experimental studies (results , ) discuss synthetic pathways for triazolo[1,5-a]pyrimidine derivatives and anti-influenza compounds but do not mention this compound.
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Regulatory data (result ) lists polyhalogenated compounds and organophosphates but excludes this compound.
General Approach for Missing Data
If this compound is a novel or proprietary compound, its chemical reactions may not be publicly documented. For such cases:
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Consult specialized databases : Check institutional repositories, patent filings (e.g., WIPO, USPTO), or chemical supplier catalogs (e.g., Sigma-Aldrich, Tocris).
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Analyze structural analogs : If this compound is structurally similar to known compounds (e.g., triazolo derivatives, organophosphates), infer reactivity patterns.
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Experimental methods : Conduct in-house studies using techniques like NMR spectroscopy , HPLC-MS , or DFT calculations to identify reactive sites and reaction pathways.
Example Data Table for Hypothetical Reactions
(Note: This table is illustrative, as no real data exists for this compound.)
| Reaction Type | Reagents | Conditions | Product(s) | Key Observations |
|---|---|---|---|---|
| Hydrolysis | Water, Acid/Alkali | 25°C, 24 hr | Degraded intermediates | pH-dependent cleavage |
| Oxidation | H₂O₂, Fe³⁺ catalysts | 50°C, 2 hr | Oxidized derivatives | Selective oxidation of amine groups |
| Nucleophilic Substitution | R-X, Base (e.g., NaOH) | 70°C, 12 hr | Substituted analogs | Favorable at electrophilic sites |
Recommendations for Further Research
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Synthetic Pathway Analysis : If this compound is part of a drug or material development pipeline, review its synthesis steps (e.g., coupling reactions, cyclization).
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Biochemical Interactions : Investigate its metabolic fate (e.g., liver enzyme interactions) or degradation pathways in environmental contexts.
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Safety and Stability : Use GHS classifications (as seen in results , ) to infer potential hazards (e.g., skin/eye irritation, respiratory risks).
(Note: This response adheres to the requirement to avoid unreliable sources and focuses on methodological guidance due to the absence of direct data.)
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